3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazole
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Overview
Description
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazole: is an organoboron compound that features a boron atom bonded to a dioxaborolane ring and an isothiazole ring. This compound is of significant interest in organic synthesis and materials science due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazole typically involves the reaction of isothiazole with a boron-containing reagent such as bis(pinacolato)diboron. The reaction is often catalyzed by a transition metal catalyst, such as palladium, under inert atmosphere conditions. The reaction proceeds through a borylation process, where the boron reagent reacts with the isothiazole to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the boron atom is oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert the boron atom to a borohydride or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the isothiazole ring or the dioxaborolane ring is substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles under appropriate conditions, often in the presence of a catalyst.
Major Products:
Oxidation: Boronic acids or borate esters.
Reduction: Borohydrides or other reduced boron species.
Substitution: Substituted isothiazole or dioxaborolane derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound is used as a catalyst in various organic reactions, including cross-coupling reactions.
Synthesis: It serves as a building block in the synthesis of complex organic molecules.
Biology:
Bioconjugation: The compound can be used to label biomolecules for imaging or therapeutic purposes.
Drug Development: It is explored as a potential scaffold for the development of new pharmaceuticals.
Medicine:
Diagnostics: The compound is used in the development of diagnostic agents for imaging and detection of diseases.
Therapeutics: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry:
Materials Science: The compound is used in the development of advanced materials, such as polymers and nanomaterials.
Electronics: It is explored for use in electronic devices due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazole involves its interaction with various molecular targets and pathways. The boron atom in the compound can form reversible covalent bonds with nucleophiles, such as hydroxyl or amino groups, which is crucial for its role in catalysis and bioconjugation. The isothiazole ring can participate in π-π interactions and hydrogen bonding, contributing to the compound’s stability and reactivity.
Comparison with Similar Compounds
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine
- (4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene
Comparison:
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar in structure but contains a pyridine ring instead of an isothiazole ring. It is also used in organic synthesis and catalysis.
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine: Contains a pyrazolo[1,5-a]pyrimidine ring, which offers different electronic properties and reactivity.
- (4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene: Contains a benzene ring, making it more stable and less reactive compared to the isothiazole derivative.
The uniqueness of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazole lies in its combination of the boron-containing dioxaborolane ring and the isothiazole ring, which imparts distinct reactivity and applications in various fields.
Properties
IUPAC Name |
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-thiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BNO2S/c1-8(2)9(3,4)13-10(12-8)7-5-6-14-11-7/h5-6H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHKOFFCHQUOREZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NSC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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